molecular formula C6H7N5S B11769821 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine

3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine

Cat. No.: B11769821
M. Wt: 181.22 g/mol
InChI Key: YYHYJRPYVRQKHO-UHFFFAOYSA-N
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Description

3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, can also be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, halogenated solvents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted triazines with various functional groups

Mechanism of Action

The mechanism of action of 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e][1,2,4]triazine

InChI

InChI=1S/C6H7N5S/c1-3-4-5(9-8-3)10-11-6(7-4)12-2/h1-2H3,(H,8,9,10)

InChI Key

YYHYJRPYVRQKHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC2=C1N=C(N=N2)SC

Origin of Product

United States

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